N-allyl-4-iodobenzamide

Lipophilicity Blood-Brain Barrier Drug Design

N-Allyl-4-iodobenzamide (CAS 281668-97-1) is a halogenated benzamide derivative with the molecular formula C₁₀H₁₀INO and a molecular weight of 287.1 g/mol. It features an allyl group attached to the amide nitrogen and an iodine atom at the para position of the benzene ring.

Molecular Formula C10H10INO
Molecular Weight 287.1g/mol
Cat. No. B398265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-4-iodobenzamide
Molecular FormulaC10H10INO
Molecular Weight287.1g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=CC=C(C=C1)I
InChIInChI=1S/C10H10INO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13)
InChIKeyDTRHPOUILNLLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-4-iodobenzamide: A Para-Iodo N-Allyl Benzamide Scaffold for Targeted Radioligand and Synthetic Intermediate Applications


N-Allyl-4-iodobenzamide (CAS 281668-97-1) is a halogenated benzamide derivative with the molecular formula C₁₀H₁₀INO and a molecular weight of 287.1 g/mol . It features an allyl group attached to the amide nitrogen and an iodine atom at the para position of the benzene ring. This compound serves as a versatile synthetic intermediate and a potential scaffold for developing sigma receptor ligands and radioiodinated imaging agents [1]. Its predicted physicochemical properties include a boiling point of 371.6±35.0 °C, a density of 1.595±0.06 g/cm³, and a pKa of 14.19±0.46 .

Why N-Allyl-4-iodobenzamide Cannot Be Replaced by Generic 4-Iodobenzamide or Other N-Substituted Analogs


The specific positioning of the iodine atom at the para position, combined with the N-allyl group, dictates the compound's unique reactivity profile, which is not interchangeable with its ortho- or meta-isomers or other N-substituted 4-iodobenzamides. Direct comparisons show that the para isomer offers distinct advantages in Pd-catalyzed cross-coupling and radioiodination yields, while the allyl group provides a synthetic handle for further functionalization . For example, N-allyl-2-iodobenzamide (ortho isomer) participates in intramolecular cyclization, a pathway unavailable to the para isomer, making the latter more suitable for linear chain extensions in radiotracer synthesis . Furthermore, substituting the N-allyl group with an N-cyclopropyl group alters the compound's lipophilicity and binding affinity, highlighting the need for the specific N-allyl-4-iodobenzamide for target applications .

Quantitative Differentiation Evidence for N-Allyl-4-iodobenzamide vs. Closest Analogs


Superior Lipophilicity (LogP) Differentiation for Blood-Brain Barrier Penetration Potential

The predicted LogP for N-allyl-4-iodobenzamide is 2.27, which is significantly different from its positional isomer N-allyl-3-iodobenzamide (LogP = 2.71) [1]. This 0.44 LogP unit difference indicates a lower lipophilicity, which can be crucial for reducing non-specific binding and optimizing the pharmacokinetic profile for central nervous system (CNS) radiotracers.

Lipophilicity Blood-Brain Barrier Drug Design

Distinct Reactivity in Palladium-Catalyzed Transformations vs. Ortho-Isomer

N-Allyl-2-iodobenzamide is a known substrate for intramolecular Pd-catalyzed cyclization to form heterocycles, a reaction that is geometrically impossible for the para-isomer . N-allyl-4-iodobenzamide, in contrast, is preferred for intermolecular cross-coupling reactions, such as those used to build extended linear architectures for radiotracers, where the para-iodo group offers distinct reactivity due to the lack of neighboring group participation .

Palladium Catalysis Cross-Coupling Chemoselectivity

Differentiation in Radiolabeling Yield and Precursor Strategy for SPECT/PET Tracers

The 4-iodobenzamide scaffold is a privileged structure for sigma receptor imaging. A key differentiation is the synthetic route: N-allyl-4-iodobenzamide is typically synthesized via nucleophilic substitution or coupling , while other derivatives like N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) are prepared via tributylstannyl precursors, achieving radioiodination yields of 71–86% using chloramine-T or hydrogen peroxide [1]. This indicates that the N-allyl variant may require different, potentially higher-yielding, direct labeling strategies without the need for a toxic tin precursor.

Radioiodination SPECT Imaging Sigma Receptor

Class-Level High Affinity for Sigma Receptors Shared by 4-Iodobenzamide Scaffolds

4-Iodobenzamide derivatives are established high-affinity sigma receptor ligands. For instance, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) demonstrates high affinity for sigma-1 (Ki = 4.6 nM) and sigma-2 (Ki = 56 nM) receptors in MCF-7 breast cancer cells [1]. N-allyl-4-iodobenzamide, as a close structural analog, is reported as a high-affinity sigma (σ) receptor ligand . This class-level activity supports its prioritization for sigma-receptor-targeted imaging applications.

Sigma Receptor Cancer Imaging Binding Affinity

Differential Utility as a Synthetic Intermediate for Polyiodinated Contrast Media

A patent on non-ionic contrast media specifically claims the use of N-allyl polyiodobenzamide as a key intermediate [1]. The N-allyl group is crucial for the subsequent oxidation to polyhydroxylated side chains, a step that is not feasible with the N-cyclopropyl analog (CAS 794539-14-3), which lacks the terminal olefin . This makes N-allyl-4-iodobenzamide a unique building block for this class of X-ray contrast agents.

X-ray Contrast Media Polyiodobenzamide N-allylation

Optimal Application Scenarios for Procuring N-Allyl-4-iodobenzamide Based on Verified Evidence


Development of Novel Sigma Receptor SPECT/PET Radiotracers

Procurement is indicated when developing new radioiodinated imaging agents targeting sigma receptors overexpressed in cancers like melanoma, breast, and non-small cell lung cancer. N-allyl-4-iodobenzamide serves as a direct precursor for radiolabeling without the need for toxic tin intermediates, potentially streamlining the synthesis of the final radiotracer, as supported by the class-level evidence for 4-iodobenzamide sigma affinity [1] and its distinct synthetic advantages .

Synthesis of Non-Ionic Polyiodinated X-Ray Contrast Media

This compound is uniquely suited as a building block in the patented synthesis of polyhydroxylated polyiodo non-ionic contrast media. The terminal N-allyl group is essential for the oxidative introduction of multiple hydroxyl groups, a key step for achieving high water solubility and low osmolality required for safe in vivo administration. This application is not possible with non-allylic analogs like N-cyclopropyl-4-iodobenzamide [2].

Structure-Activity Relationship (SAR) Studies on Iodobenzamide Pharmacophores

Researchers investigating the effect of N-substitution on the biological activity of the 4-iodobenzamide core should prioritize this compound. Its distinct LogP (predicted 2.27) compared to the N-allyl-3-iodobenzamide regioisomer (predicted LogP 2.71) makes it a valuable tool for probing the impact of lipophilicity on target binding and biodistribution in central nervous system applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-allyl-4-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.